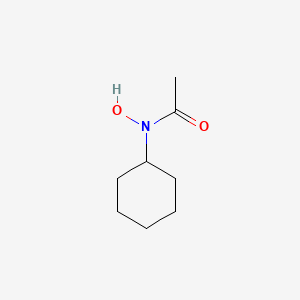

N-cyclohexyl-N-hydroxyacetamide

説明

特性

CAS番号 |

61077-20-1 |

|---|---|

分子式 |

C8H15NO2 |

分子量 |

157.21 g/mol |

IUPAC名 |

N-cyclohexyl-N-hydroxyacetamide |

InChI |

InChI=1S/C8H15NO2/c1-7(10)9(11)8-5-3-2-4-6-8/h8,11H,2-6H2,1H3 |

InChIキー |

IFABDGRTJZLSBR-UHFFFAOYSA-N |

正規SMILES |

CC(=O)N(C1CCCCC1)O |

製品の起源 |

United States |

An In-depth Technical Guide to the Physicochemical Properties of N-cyclohexyl-N-hydroxyacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclohexyl-N-hydroxyacetamide, also known as N-acetyl-N-cyclohexylhydroxylamine, is a fascinating molecule that holds potential in various scientific domains, particularly in medicinal chemistry and drug development. Its structure, which combines a lipophilic cyclohexyl ring with a metal-chelating N-hydroxyacetamide functional group, suggests a range of applications, most notably as an enzyme inhibitor.[1][2][3][4][5] The N-hydroxyacetamide moiety is a well-established pharmacophore known for its ability to coordinate with metal ions in the active sites of metalloenzymes.[1][3] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of N-cyclohexyl-N-hydroxyacetamide, offering a foundational resource for researchers working with this compound. Given the limited availability of direct experimental data for this specific molecule, this guide integrates established knowledge of the N-hydroxyacetamide functional group with detailed experimental protocols for the determination of its key physicochemical parameters.

Molecular and Physicochemical Properties

A summary of the fundamental molecular and predicted physicochemical properties of N-cyclohexyl-N-hydroxyacetamide is presented in the table below. These values are crucial for understanding the compound's behavior in various experimental settings, from reaction optimization to biological assays.

| Property | Value | Source |

| CAS Number | 61077-20-1 | [6] |

| Molecular Formula | C₈H₁₅NO₂ | [6] |

| Molecular Weight | 157.21 g/mol | [6] |

| Boiling Point (Predicted) | 262.8 °C at 760 mmHg | [6] |

| Density (Predicted) | 1.08 g/cm³ | [6] |

| Flash Point (Predicted) | 112.7 °C | [6] |

| LogP (Predicted) | 1.55680 | [6] |

| Water Solubility | Soluble | [6] |

| pKa (Predicted) | 8-9 | [7] |

Synthesis of N-cyclohexyl-N-hydroxyacetamide

A proposed two-step synthesis is outlined below, starting from the commercially available N-cyclohexylhydroxylamine.

Caption: Proposed two-step synthesis of N-cyclohexyl-N-hydroxyacetamide.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of N-cyclohexylhydroxylamine

This step is based on the selective hydrogenation of nitroaromatics to N-aryl hydroxylamines, a method that can be adapted for aliphatic nitro compounds.[9]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a hydrogen balloon, dissolve nitrocyclohexane (1 equivalent) in a suitable solvent such as isopropanol.

-

Catalyst and Additives: Add a catalytic amount of platinum on carbon (Pt/C, 5-10 mol%) and a small amount of an amine, such as triethylamine (0.1-0.5 equivalents), to promote the selective formation of the hydroxylamine.[9]

-

Hydrogenation: Purge the flask with hydrogen gas and stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 atm).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain crude N-cyclohexylhydroxylamine. This intermediate can be purified by column chromatography or used directly in the next step.

Step 2: Acetylation of N-cyclohexylhydroxylamine

This step follows the general procedure for the acylation of hydroxylamines.[7]

-

Reaction Setup: Dissolve the crude or purified N-cyclohexylhydroxylamine (1 equivalent) in an aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Base: Add a non-nucleophilic base, such as pyridine or triethylamine (1.5-2 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylating Agent: Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the cooled solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude N-cyclohexyl-N-hydroxyacetamide by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl and acetyl groups.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Cyclohexyl (CH-N) | 3.5 - 4.0 | Multiplet | 1H |

| Cyclohexyl (CH₂) | 1.0 - 2.0 | Multiplets | 10H |

| Acetyl (CH₃) | 2.0 - 2.3 | Singlet | 3H |

| Hydroxyl (OH) | 8.0 - 9.0 | Broad Singlet | 1H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Cyclohexyl (C-N) | 50 - 60 |

| Cyclohexyl (CH₂) | 20 - 40 |

| Acetyl (CH₃) | 20 - 25 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-hydroxyacetamide functional group.[10][11][12]

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3000 (broad) | Medium |

| C-H stretch (cyclohexyl, acetyl) | 2950 - 2850 | Strong |

| C=O stretch (amide) | 1680 - 1630 | Strong |

| N-O stretch | 930 - 890 | Medium |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The exact mass can be used to confirm the elemental composition.

| Ion | Expected m/z |

| [M]⁺ (Molecular Ion) | 157.11 |

| [M+H]⁺ (Protonated Molecule) | 158.12 |

| [M+Na]⁺ (Sodium Adduct) | 180.10 |

Determination of Acid Dissociation Constant (pKa)

The acidity of the N-hydroxyl group is a critical parameter, as it influences the compound's ionization state at physiological pH and its ability to chelate metal ions. The pKa of hydroxamic acids typically falls in the range of 8-9.[7] Two common experimental methods for pKa determination are UV-Vis spectrophotometry and NMR spectroscopy.[6][13][14][15][16][17][18][19][20][21]

Protocol: pKa Determination by UV-Vis Spectrophotometry

This method relies on the change in the UV-Vis absorption spectrum of the compound as a function of pH.

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

-

Preparation of Solutions: Prepare a stock solution of N-cyclohexyl-N-hydroxyacetamide in a suitable solvent (e.g., methanol or DMSO). Prepare a series of aqueous buffer solutions with accurately known pH values spanning the expected pKa range (e.g., pH 7 to 11).

-

Sample Preparation: For each pH value, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer solution.

-

Spectrophotometric Measurement: Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range.

-

Data Analysis: Select a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

pKa Calculation: Fit the resulting data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa of the compound.

Stability and Degradation

The stability of N-hydroxyacetamides is an important consideration, particularly for applications in drug development. Like other hydroxamic acids, N-cyclohexyl-N-hydroxyacetamide may be susceptible to hydrolysis, especially under acidic or basic conditions, to yield cyclohexylhydroxylamine and acetic acid. The rate of hydrolysis is pH-dependent. Stability studies are crucial to determine the compound's shelf-life and its suitability for various formulations.

Protocol: Preliminary Stability Assessment by HPLC

-

Sample Preparation: Prepare solutions of N-cyclohexyl-N-hydroxyacetamide in buffers of different pH values (e.g., acidic, neutral, and basic).

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 37 °C) for a defined period.

-

HPLC Analysis: At various time points, inject an aliquot of each solution into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18) and a UV detector.[22][23]

-

Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of any degradation products over time. This will provide a preliminary assessment of the compound's stability under different pH conditions.

Analytical Methods

The purity and concentration of N-cyclohexyl-N-hydroxyacetamide can be determined using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a buffer like ammonium formate) and UV detection is a suitable method for purity assessment and quantification.[22][23]

-

Thin-Layer Chromatography (TLC): TLC on silica gel plates with a mobile phase such as ethyl acetate/hexanes can be used for rapid monitoring of reactions and for preliminary purity checks.

-

Elemental Analysis: Combustion analysis can be performed to confirm the elemental composition (C, H, N) of the synthesized compound.

Biological and Medicinal Chemistry Context

Hydroxamic acids are a well-known class of compounds with a broad range of biological activities.[1][3][24][25] Their primary mechanism of action often involves the chelation of metal ions in the active sites of metalloenzymes.[1][3]

-

Enzyme Inhibition: The N-hydroxyacetamide group is a key pharmacophore in many enzyme inhibitors, particularly for matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).[1][3][4] The ability of N-cyclohexyl-N-hydroxyacetamide to inhibit such enzymes would be a primary area of investigation for its potential therapeutic applications.

-

Anticancer and Neuroprotective Potential: Due to their role as HDAC inhibitors, many hydroxamic acid derivatives have been investigated as anticancer and neuroprotective agents.[25]

-

Antimicrobial Activity: Some hydroxamic acids also exhibit antimicrobial properties.[1]

The lipophilic cyclohexyl group in N-cyclohexyl-N-hydroxyacetamide is likely to influence its pharmacokinetic properties, such as cell permeability and metabolic stability, which are critical factors in drug development.

Conclusion

N-cyclohexyl-N-hydroxyacetamide is a molecule with significant potential, primarily stemming from the properties of its N-hydroxyacetamide functional group. While direct experimental data for this specific compound is limited, this guide provides a comprehensive framework for its synthesis, characterization, and evaluation. By leveraging established protocols for similar compounds and a thorough understanding of the chemistry of hydroxamic acids, researchers can effectively explore the physicochemical properties and potential applications of N-cyclohexyl-N-hydroxyacetamide in their respective fields. The experimental protocols outlined herein provide a clear path for generating the necessary data to fully elucidate the profile of this promising molecule.

References

-

Direct O-acetylation of N-hydroxy arylamines by acetylsalicylic acid to form carcinogen-DNA adducts. PubMed. [Link]

-

THE ROLE OF HYDROXAMIC ACIDS IN BIOCHEMICAL PROCESSES. JournalAgent. [Link]

-

The Role of Hydroxamic Acids in Biochemical Processes. Med J Islamic World Acad Sci. [Link]

-

Determination of Hydroxamic Acids' Acidity Constants in Water by NMR. ResearchGate. [Link]

-

Hydroxamic acid. Wikipedia. [Link]

-

The Hydroxamic Acids as Potential Anticancer and Neuroprotective Agents. Bentham Science. [Link]

-

Synthesis and Biological Applications of Hydroxamates. Scientific & Academic Publishing. [Link]

-

The Analytical Applications And Biological Activity of Hydroxamic acids. ResearchGate. [Link]

-

Discovery of N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides as Potent and Selective Inhibitors of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE). PubMed. [Link]

-

Transition Metal-Free Synthesis of N-Aryl Hydroxamic Acids via Insertion of Arynes. ResearchGate. [Link]

-

Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. [Link]

-

(PDF) Transketolase Catalyzed Synthesis of N‐Aryl Hydroxamic Acids. ResearchGate. [Link]

-

Structural Insights into N,N-Diethyl-2-hydroxyacetamide Using Matrix Isolation Infrared Spectroscopy and DFT Computations: Conformational Control through Intramolecular Hydrogen Bonding and Hyperconjugation. The Journal of Physical Chemistry A. [Link]

-

How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Chemagination. [Link]

-

Convenient Synthesis of a Library of Discrete Hydroxamic Acids Using the Hydroxythiophenol (Marshall) Resin. PMC. [Link]

-

Analytical HPLC chromatograms of hydroxamic acid conversion. a UV... ResearchGate. [Link]

-

(PDF) Hydroxamic acids and their analytical applications. ResearchGate. [Link]

-

UV/Vis spectrophotometric titration of hydroxamic acid 9 (5 mm) with... ResearchGate. [Link]

-

The deacetylation of N-arylacetamides in vitro. PMC. [Link]

- Preparation of hydroxamic acids from esters in solution and on the solid phase.

-

Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts. Green Chemistry (RSC Publishing). [Link]

-

para-Selective C–H Arylation and Alkylation of N-Arylhydroxylamines. Organic Letters. [Link]

-

(PDF) Guidelines for NMR Measurements for Determination of High and Low pKa Values. ResearchGate. [Link]

-

High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Journal of Chromatographic Science. [Link]

-

pKa determination by ¹H NMR spectroscopy - an old methodology revisited. PubMed. [Link]

-

Table S1. Chemical structures and pKa of some hydroxamic acids. The Royal Society of Chemistry. [Link]

-

Development of Methods for the Determination of pKa Values. PMC. [Link]

-

Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. [Link]

-

Nanopore Identification of N-Acetylation by Hydroxylamine Deacetylation (NINAHD). ACS. [Link]

-

IR Absorption Frequencies. NIU - Department of Chemistry and Biochemistry. [Link]

-

A general concept for the introduction of hydroxamic acids into polymers. RSC Publishing. [Link]

-

Determination of the pKa and concentration of NMR-invisible molecules and sites using NMR spectroscopy. University of East Anglia. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. SCIRP. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. DigitalCommons@UNO. [Link]

-

Synthesis and characterization of N-alkyl hydroxyacetamides. ResearchGate. [Link]

-

TABLE 2 Infrared absorption frequencies of M(HCOO),(N,H,),(cm. ResearchGate. [Link]

-

Hydroxamic Acids and Their Metal Complexes: Preparation, Properties, and Infrared Spectra. Taylor & Francis Online. [Link]

-

IR Absorption Table. [Link]

-

Amide-forming chemical ligation via O-acyl hydroxamic acids. PNAS. [Link]

-

New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells. PMC. [Link]

-

Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. MDPI. [Link]

Sources

- 1. pdf.journalagent.com [pdf.journalagent.com]

- 2. Hydroxamic acid - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Biological Applications of Hydroxamates [article.sapub.org]

- 4. New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 15. researchgate.net [researchgate.net]

- 16. pKa determination by ¹H NMR spectroscopy - an old methodology revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 20. scirp.org [scirp.org]

- 21. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 22. Convenient Synthesis of a Library of Discrete Hydroxamic Acids Using the Hydroxythiophenol (Marshall) Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. medicaljournal-ias.org [medicaljournal-ias.org]

- 25. benthamdirect.com [benthamdirect.com]

Technical Whitepaper: N-Cyclohexyl-N-hydroxyacetamide (CAS 61077-20-1) – Physicochemical Profiling, Synthesis, and Advanced Applications

Executive Summary

N-Cyclohexyl-N-hydroxyacetamide is a highly versatile organic intermediate distinguished by its unique N-hydroxyacetamide (hydroxamic acid) pharmacophore attached to a lipophilic cyclohexyl ring. This whitepaper provides an in-depth technical analysis designed for researchers and drug development professionals. It details the compound's physicochemical properties, outlines self-validating synthetic pathways, and explores its dual-action utility as both a redox mediator in electrochemical delignification and a potent metal chelator in metalloenzyme inhibition.

Chemical Identity and Physicochemical Profiling

Understanding the baseline metrics of N-cyclohexyl-N-hydroxyacetamide is critical for predicting its behavior in biological assays and organic solvent extractions. The molecule features a molecular weight of 157.21 g/mol [1], positioning it well within the optimal range for fragment-based drug discovery and high ligand efficiency.

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Practical Significance |

| CAS Number | 61077-20-1[1] | Unique chemical identifier for regulatory tracking and sourcing. |

| Molecular Formula | C8H15NO2[1] | Defines the stoichiometry and elemental composition. |

| Molecular Weight | 157.21 g/mol [1] | Low molecular weight ensures high mobility and ligand efficiency. |

| LogP | 1.55[1] | Optimal lipophilicity for crossing cell membranes or partitioning into organic phases during extraction. |

| Polar Surface Area (PSA) | 40.54 Ų[1] | Driven by the N-hydroxy and carbonyl oxygens; excellent for oral bioavailability and target enzyme penetration. |

| Boiling Point | 262.8 °C (at 760 mmHg)[1] | Indicates high thermal stability under standard reaction conditions. |

| Density | 1.08 g/cm³[1] | Relevant for phase separation calculations during aqueous workups. |

Mechanistic Frameworks and Applications

Redox Mediation in Electrochemical Delignification

In the pulp and paper industry, N-hydroxy compounds are deployed as redox mediators to facilitate the breakdown of lignin. N-cyclohexyl-N-hydroxyacetamide has been specifically patented for use in electrochemical delignification systems[2].

-

Mechanistic Causality: The N-hydroxy group undergoes a reversible one-electron oxidation at the anode (or via a primary oxidant like laccase) to generate a highly reactive N-oxyl radical. This radical abstracts a hydrogen atom from the benzylic alcohols of lignin via a Hydrogen Atom Transfer (HAT) mechanism, breaking down the complex biopolymer while regenerating the mediator. The cyclohexyl ring provides critical steric stability, preventing the radical from undergoing rapid self-dimerization.

Catalytic cycle of N-cyclohexyl-N-hydroxyacetamide as a redox mediator in delignification.

Metal Chelation and Metalloenzyme Inhibition

Hydroxamic acids are the gold standard for inhibiting zinc-dependent metalloenzymes, most notably Histone Deacetylases (HDACs)[3].

-

Mechanistic Causality: The bidentate nature of the N-hydroxyacetamide moiety allows it to insert into the narrow, hydrophobic active site channel of HDAC enzymes. The carbonyl oxygen and the hydroxyl oxygen coordinate the catalytic Zn²⁺ ion, displacing the native water molecule and halting the deacetylation of histones or α-tubulin[4]. The cyclohexyl group acts as a hydrophobic "cap" that interacts favorably with the aromatic residues at the rim of the active site.

Experimental Protocols

Selective Synthesis of N-Cyclohexyl-N-hydroxyacetamide

While industrial routes may utilize cyclohexylamine and acetic anhydride[5], laboratory-scale precision favors the direct acetylation of N-cyclohexylhydroxylamine to prevent over-acetylation.

Step-by-step synthetic workflow for N-cyclohexyl-N-hydroxyacetamide.

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of N-cyclohexylhydroxylamine in 20 mL of anhydrous dichloromethane (DCM).

-

Causality: DCM is an aprotic solvent that maintains the solubility of the hydrophobic cyclohexyl intermediate while preventing the hydrolysis of the acetylating agent.

-

-

Base Addition: Add 12 mmol of triethylamine (TEA).

-

Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the hydroxylamine nucleophile.

-

-

Temperature Control: Cool the reaction flask to 0 °C using an ice bath.

-

Causality: The acetylation reaction is highly exothermic. Lowering the thermal energy kinetically favors N-acetylation over O-acetylation, preventing the formation of the unwanted N-cyclohexyl-O-acetylhydroxylamine.

-

-

Acetylation: Dropwise addition of 10.5 mmol of acetyl chloride over 15 minutes, followed by stirring at room temperature for 2 hours.

-

Self-Validation (TLC): Spot the reaction mixture on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the starting material and the emergence of a new, UV-active spot confirms reaction completion.

-

Workup: Quench with saturated NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.

Cyclic Voltammetry (CV) Validation of Redox Activity

To validate the efficacy of N-cyclohexyl-N-hydroxyacetamide as a redox mediator[2], its electrochemical reversibility must be quantified.

Step-by-Step Methodology:

-

Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile.

-

Causality: TBAPF₆ provides necessary ionic conductivity without participating in redox reactions within the target voltage window.

-

-

Analyte Addition: Dissolve the synthesized N-cyclohexyl-N-hydroxyacetamide to a final concentration of 5 mM.

-

Cell Setup: Utilize a three-electrode system: a glassy carbon working electrode (provides a wide potential window), a platinum wire counter electrode, and an Ag/AgCl reference electrode.

-

Sweeping: Execute a cyclic sweep from 0.0 V to +1.2 V at a scan rate of 50 mV/s.

-

Self-Validation (Data Interpretation): A successful mediator system will display an anodic peak (oxidation to N-oxyl radical) and a corresponding cathodic peak (reduction back to N-hydroxyacetamide). A peak separation (ΔEp) of ~59 mV indicates a highly reversible, stable radical system ideal for continuous catalytic cycles.

Data Presentation: Comparative Mediator Efficacy

To contextualize its performance, Table 2 compares N-cyclohexyl-N-hydroxyacetamide against standard industrial mediators.

Table 2: Comparative Analysis of Redox Mediators

| Mediator | Active Species | Primary Application | Stability |

| N-Cyclohexyl-N-hydroxyacetamide | N-oxyl radical | Delignification[2], Chelation | High (Sterically protected by cyclohexyl group) |

| TEMPO | Nitroxyl radical | Alcohol oxidation | Very High |

| NHPI (N-Hydroxyphthalimide) | PINO radical | Aerobic oxidation | Moderate (Prone to degradation over time) |

References

-

[1] Title: N-cyclohexyl-N-hydroxyacetamide CAS NO.61077-20-1 | Source: LookChem | URL: [Link]

-

[2] Title: CN1205366A - Electrochemical delignification system containing lignin materials and its application | Source: Google Patents | URL:

-

[3],[4] Title: Structure-based design generated novel hydroxamic acid based preferential HDAC6 lead inhibitor with on-target cytotoxic activity | Source: Taylor & Francis | URL: [Link]

Sources

- 1. N-cyclohexyl-N-hydroxyacetamide, CasNo.61077-20-1 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 2. CN1205366A - å«æ¨ç´ ææççµåå¦å»æ¨è´¨ä½ç¨ä½ç³»åå ¶åºç¨ - Google Patents [patents.google.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. evitachem.com [evitachem.com]

An In-depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy Analysis of N-cyclohexyl-N-hydroxyacetamide

Introduction

N-cyclohexyl-N-hydroxyacetamide, a molecule of significant interest in medicinal chemistry and drug development, presents a unique analytical challenge due to its combination of a cyclohexyl ring, an amide linkage, and a hydroxylamino group. Its structural elucidation and characterization are paramount for understanding its biological activity, stability, and metabolic fate. This technical guide provides a comprehensive overview of the application of mass spectrometry (MS) and infrared (IR) spectroscopy for the unambiguous identification and structural analysis of this compound. As a self-validating system, the protocols and interpretations presented herein are designed to ensure scientific integrity and provide researchers, scientists, and drug development professionals with a reliable analytical framework.

The chemical structure of N-cyclohexyl-N-hydroxyacetamide is presented below: Molecular Formula: C₈H₁₅NO₂ Molecular Weight: 157.21 g/mol

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of N-cyclohexyl-N-hydroxyacetamide is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

Core Principles and Causality of Experimental Choices

The choice of sampling technique is critical for obtaining a high-quality IR spectrum of a solid compound like N-cyclohexyl-N-hydroxyacetamide. The two most common methods are the Potassium Bromide (KBr) pellet technique and the Attenuated Total Reflectance (ATR) technique.

-

KBr Pellet Technique: This method involves intimately mixing the sample with dry KBr powder and pressing the mixture into a thin, transparent pellet. The primary advantage of this technique is the high quality of the resulting spectrum, which closely resembles a true transmission spectrum. The causality behind this choice lies in minimizing scattering effects and obtaining sharp, well-resolved peaks. However, it is crucial to use thoroughly dried KBr to avoid interfering absorption bands from water.

-

ATR Technique: ATR is a convenient alternative that requires minimal sample preparation. The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium), and the IR beam is directed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface. An evanescent wave penetrates a short distance into the sample, and the resulting absorption is measured. This technique is less sensitive to sample thickness and is ideal for rapid screening.

The interpretation of the IR spectrum of N-cyclohexyl-N-hydroxyacetamide is based on the characteristic absorption frequencies of its functional groups. The presence of both a hydroxyl group and an N-H bond can lead to complex hydrogen bonding, which can influence the position and shape of the corresponding absorption bands.

Experimental Protocol: KBr Pellet Preparation and FTIR Analysis

This protocol outlines the steps for obtaining a high-quality FTIR spectrum of N-cyclohexyl-N-hydroxyacetamide using the KBr pellet method.

-

Sample and KBr Preparation:

-

Dry finely ground potassium bromide (KBr) in an oven at 110°C for at least 2 hours to remove any adsorbed water. Store the dried KBr in a desiccator.

-

Weigh approximately 1-2 mg of N-cyclohexyl-N-hydroxyacetamide and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be between 1:100 and 1:200.

-

-

Grinding and Mixing:

-

In a clean and dry agate mortar and pestle, grind the N-cyclohexyl-N-hydroxyacetamide into a fine powder.

-

Add the dried KBr to the mortar and gently mix with the sample. Then, grind the mixture vigorously for 2-3 minutes until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Assemble the pellet die. Place a small amount of the KBr-sample mixture into the die.

-

Place the die in a hydraulic press and apply a pressure of 7-10 tons for 2-3 minutes.

-

Carefully release the pressure and disassemble the die. A transparent or translucent pellet should be obtained.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Perform a baseline correction and normalize the spectrum.

-

Identify and label the characteristic absorption bands.

-

Workflow for FTIR Analysis

Caption: General workflow for mass spectrometry analysis.

Predicted Fragmentation Patterns

Electron Ionization (EI-MS):

Under EI conditions, the molecular ion of N-cyclohexyl-N-hydroxyacetamide (m/z 157) is expected to be observed, although its abundance may be low due to fragmentation. The fragmentation is likely to be driven by the presence of the amide and hydroxylamino functional groups. The following fragmentation pathways are proposed:

Caption: Predicted EI fragmentation of N-cyclohexyl-N-hydroxyacetamide.

-

α-Cleavage adjacent to the nitrogen: Cleavage of the C-N bond of the cyclohexyl ring can lead to the formation of a stable cyclohexyl cation at m/z 83 .

-

Cleavage of the N-CO bond: This is a common fragmentation pathway for amides and would result in the formation of an acylium ion at m/z 43 (CH₃CO⁺) and a radical cation corresponding to N-hydroxycyclohexylamine. [1]* Loss of neutral molecules: The molecular ion may lose neutral molecules such as acetic acid (CH₃COOH, 60 Da) to give a fragment at m/z 97 , or N-hydroxyacetamide (CH₃CONHOH, 75 Da) to give the cyclohexyl cation at m/z 83 .

Electrospray Ionization (ESI-MS):

In positive ion mode ESI-MS, the predominant ion is expected to be the protonated molecule, [M+H]⁺ at m/z 158 . Adducts with sodium ([M+Na]⁺ at m/z 180) or potassium ([M+K]⁺ at m/z 196) may also be observed, depending on the purity of the sample and the solvent system used. Fragmentation in the ion source (in-source CID) can be induced by increasing the cone voltage, which may lead to the loss of a water molecule from the protonated molecule, resulting in a fragment at m/z 140 .

Summary of Spectroscopic Data

| Analytical Technique | Expected Key Observations |

| FTIR Spectroscopy | - Broad O-H and N-H stretching bands (3400-3100 cm⁻¹)- Strong C-H stretching from the cyclohexyl ring (2930-2850 cm⁻¹)- Strong amide I (C=O) band (1680-1630 cm⁻¹)- Medium to strong amide II (N-H bend) band (1570-1515 cm⁻¹) |

| Mass Spectrometry (EI) | - Molecular ion at m/z 157- Key fragment ions at m/z 83 (cyclohexyl cation) and m/z 43 (acetyl cation) |

| Mass Spectrometry (ESI) | - Protonated molecule [M+H]⁺ at m/z 158- Potential adduct ions [M+Na]⁺ at m/z 180 and [M+K]⁺ at m/z 196 |

Conclusion

The combination of mass spectrometry and infrared spectroscopy provides a robust and self-validating approach for the comprehensive characterization of N-cyclohexyl-N-hydroxyacetamide. IR spectroscopy confirms the presence of the key functional groups and provides insights into intermolecular interactions, while mass spectrometry establishes the molecular weight and provides detailed structural information through fragmentation analysis. The methodologies and expected spectral features outlined in this guide serve as a foundational reference for researchers and scientists engaged in the synthesis, analysis, and development of this and related compounds.

References

-

Higgins, F., Magliocco, L., & Colthup, N. (2006). Infrared and Raman Spectroscopy Study of Alkyl Hydroxamic Acid and Alkyl Hydroxamate Isomers. Applied Spectroscopy, 60(3), 279-287. [Link]

-

Miyazawa, T. (1960). The infrared spectrum and structure of formhydroxamic acid. Journal of Molecular Spectroscopy, 4(2), 155-167. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Ramanathan, R., Su, A. D., Alvarez, N., Blumenkrantz, N., Chowdhury, S. K., Alton, K., ... & Patrick, J. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Analytical chemistry, 72(6), 1352-1359. [Link]

-

de Souza, G. E., de Almeida, G. S., & de Souza, J. B. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC advances, 8(38), 21387-21396. [Link]

Sources

Fragment-Based Profiling of Histone Deacetylase (HDAC) Inhibition: Application of N-cyclohexyl-N-hydroxyacetamide

Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

Histone deacetylases (HDACs) are zinc-dependent metalloenzymes that regulate epigenetic gene expression by removing acetyl groups from lysine residues on histone tails. The aberrant overexpression of HDACs is a well-documented driver in various oncological and neurodegenerative pathologies, making them a primary target for therapeutic intervention [1].

The classical pharmacophore model for HDAC inhibitors consists of three distinct regions: a surface-recognition cap, a hydrophobic linker, and a Zinc-Binding Group (ZBG). Hydroxamic acids are the most potent and widely utilized ZBGs due to their ability to form stable bidentate chelates with the catalytic Zn²⁺ ion buried deep within the enzyme's active site [1].

N-cyclohexyl-N-hydroxyacetamide (NCHA) serves as a highly effective, stable fragment model in Fragment-Based Drug Discovery (FBDD) and structural biology. Unlike primary hydroxamic acids, which can be susceptible to the Lossen rearrangement (a degradation pathway yielding isocyanates), the N-alkylation in NCHA provides chemical stability. Furthermore, the bulky cyclohexyl group acts as a simplified linker/cap mimic, probing the steric constraints of the hydrophobic channel leading to the active site. Modifications to the cap and linker regions, such as transitioning from linear aliphatic chains to rigid piperazine or pyrimidine scaffolds, critically dictate isoform selectivity and cellular potency [2, 3].

Pathway Visualization: Binding Logic

Fig 1. Mechanistic binding logic of N-cyclohexyl-N-hydroxyacetamide within the HDAC active site.

Experimental Protocols: A Self-Validating System

To establish a robust screening cascade, the inhibitory potential of NCHA must be validated first through a direct biochemical readout (Protocol A), followed by a cellular target engagement assay to confirm membrane permeability and intracellular efficacy (Protocol B).

Protocol A: In Vitro Fluorogenic HDAC Activity Assay

Causality & Principle: This assay utilizes a coupled-enzyme system. The substrate, Boc-Lys(Ac)-AMC, mimics an acetylated histone tail. HDAC removes the acetyl group, exposing the lysine residue. A developer solution containing trypsin is then added; trypsin specifically cleaves the deacetylated substrate (but not the acetylated form) to release the free AMC fluorophore. Thus, the fluorescent signal is directly proportional to HDAC enzymatic activity. A decrease in signal confirms direct enzyme inhibition by NCHA.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA).

-

Compound Dilution: Prepare a 10-point 3-fold serial dilution of NCHA in 100% DMSO. Transfer 1 µL of each dilution to a black 96-well microplate. Include a vehicle control (1% DMSO final) and a positive control (SAHA/Vorinostat, 1 µM).

-

Enzyme Incubation: Add 40 µL of recombinant HDAC enzyme (e.g., HDAC1 or HDAC6) diluted in Assay Buffer to the wells. Incubate at 37°C for 30 minutes to allow the NCHA fragment to achieve binding equilibrium with the Zn²⁺ ion.

-

Substrate Addition: Initiate the reaction by adding 10 µL of 50 µM Boc-Lys(Ac)-AMC substrate. Incubate at 37°C for 60 minutes.

-

Signal Development: Add 50 µL of Developer Solution (containing 2 mg/mL Trypsin and 2 µM Trichostatin A to halt further HDAC activity). Incubate at room temperature for 20 minutes.

-

Readout: Measure fluorescence using a microplate reader at Excitation 360 nm / Emission 460 nm.

Fig 2. Step-by-step workflow for the fluorogenic coupled-enzyme HDAC inhibition assay.

Protocol B: Cellular Target Engagement (Histone H3 Acetylation)

Causality & Principle: In vitro potency does not guarantee cellular efficacy due to potential cell membrane impermeability or rapid efflux. By treating live cells with NCHA and performing a Western blot for Acetyl-Histone H3 (Ac-H3), we validate that the fragment successfully permeates the lipid bilayer, reaches the nucleus, and inhibits HDACs in their native chromatin context, resulting in the hyperacetylation of histones.

Step-by-Step Methodology:

-

Cell Culture & Treatment: Seed HeLa cells at 3×105 cells/well in a 6-well plate. Incubate overnight. Treat cells with varying concentrations of NCHA (e.g., 10, 50, 100 µM) and SAHA (1 µM) for 24 hours.

-

Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease inhibitors and 10 mM Sodium Butyrate (to preserve acetylation during lysis).

-

Protein Quantification & SDS-PAGE: Quantify protein using a BCA assay. Load 20 µg of total protein per lane onto a 12% SDS-PAGE gel. Transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA. Probe overnight at 4°C with primary antibodies: Anti-Acetyl-Histone H3 (Lys9/Lys14) and Anti-Total Histone H3 (loading control).

-

Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using Enhanced Chemiluminescence (ECL) and quantify band densitometry.

Quantitative Data Presentation

The table below contextualizes the inhibitory potency of the NCHA fragment model against fully elaborated, multi-targeting HDAC inhibitors documented in recent literature. Because NCHA lacks a long aliphatic or rigid linker [2, 3], its IC₅₀ is characteristic of a low-affinity fragment, making it an ideal starting point for structural elaboration.

| Compound Class | Representative Agent | Target / Isoform | IC₅₀ Value (µM) | Key Structural Feature |

| Fragment Model | N-cyclohexyl-N-hydroxyacetamide | Pan-HDAC (Weak) | > 50.0 | N-alkylated hydroxamate ZBG |

| Clinical Reference | SAHA (Vorinostat) | Pan-HDAC (Class I/II) | ~ 0.06 | Linear aliphatic linker |

| Pyrimidine Hydroxamate | Compound T8 [2] | Pan-HDAC | 6.00 | Diaryl pyrimidine cap |

| Piperazine Hydroxamate | Compound 4a [3] | HDAC8 Selective | 3.15 | Rigid piperazine linker |

References

-

Title: Discovery of DNA-Targeting HDAC Inhibitors with Potent Antitumor Efficacy In Vivo That Trigger Antitumor Immunity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Design and Synthesis of Some Newer Pyrimidine Hydroxamates as Histone Deacetylase Inhibitors Source: Current Enzyme Inhibition (Bentham Science) URL: [Link]

-

Title: Inhibitors of human histone deacetylase: synthesis and enzyme assay of hydroxamates with piperazine linker Source: Archiv der Pharmazie (PubMed) URL: [Link]

High-Throughput Multiplexed Cytotoxicity Assessment of N-cyclohexyl-N-hydroxyacetamide (CHAA) in Cancer Models

Executive Summary

The evaluation of novel small molecules requires robust, mechanistic cell-based assays to differentiate between non-specific toxicity and targeted apoptotic induction. N-cyclohexyl-N-hydroxyacetamide (CHAA) is a representative hydroxamic acid derivative. Hydroxamic acids are a well-documented pharmacophore known for their potent metal-chelating properties, most notably targeting the zinc-dependent active sites of Histone Deacetylases (HDACs)[1].

This Application Note provides a comprehensive, self-validating multiplexed protocol for evaluating the cytotoxicity of CHAA. By integrating metabolic viability (ATP), membrane integrity (LDH), and apoptotic execution (Caspase-3/7) into a unified workflow, researchers can confidently map the compound's mechanism of action.

Mechanistic Rationale & Target Biology

Hydroxamic acid derivatives, such as the prototypical FDA-approved drug suberoylanilide hydroxamic acid (SAHA/Vorinostat), are potent HDAC inhibitors[2]. The N-hydroxyacetamide moiety of CHAA is structurally primed to chelate the catalytic zinc ion (Zn²⁺) in the active site of Class I and II HDACs.

Inhibition of HDACs prevents the removal of acetyl groups from histone tails, leading to chromatin relaxation. This epigenetic shift alters the transcriptional landscape of the cell, typically upregulating tumor suppressor genes (e.g., p21, Bax), inducing cell cycle arrest, and ultimately triggering caspase-dependent apoptosis[1].

Fig 1. Mechanistic pathway of CHAA-induced apoptosis via HDAC inhibition.

Causality in Experimental Design: The Self-Validating System

To rigorously evaluate CHAA, we employ a multiplexed assay system. Relying on a single readout (e.g., an MTT or ATP assay) only confirms that cells are dying or metabolically inactive; it does not explain how they are dying[3].

Why Multiplex?

-

CellTiter-Glo (ATP Quantitation): Measures total metabolic capacity. A drop in ATP indicates a loss of viability[3].

-

CytoTox-ONE (LDH Release): Measures membrane integrity. Rapid LDH release indicates primary necrosis, whereas delayed release following ATP depletion indicates secondary necrosis (a hallmark of late-stage apoptosis)[4].

-

Caspase-Glo 3/7: Directly measures the execution phase of apoptosis[4].

Why a 72-Hour Incubation? Hydroxamic acids like CHAA act epigenetically. Unlike acute membrane-lytic toxins, HDAC inhibitors require time to induce chromatin remodeling, transcribe apoptotic genes, and translate those proteins[1][2]. Assessing viability at 24 hours often yields false negatives, whereas a 72-hour endpoint captures the full apoptotic cascade.

The Self-Validating Controls: Every plate must include the following to ensure data integrity:

-

Vehicle Control (0.1% DMSO): Establishes the baseline 100% viability threshold.

-

Positive Control (Vorinostat, 10 µM): Validates that the assay successfully detects hydroxamic acid-mediated HDAC inhibition and apoptosis[2].

-

Lysis Control (0.1% Triton X-100): Provides the maximum possible LDH release signal (100% necrosis baseline).

-

No-Cell Blank: Used for background subtraction, critical for accurate luminescence and fluorescence quantification.

Multiplexed Assay Workflow

Fig 2. Multiplexed cytotoxicity assay workflow for CHAA evaluation.

Step-by-Step Experimental Protocol

Reagent & Plate Preparation

-

Compound Stocks: Dissolve CHAA in 100% molecular-grade DMSO to a stock concentration of 10 mM. Prepare Vorinostat (Positive Control) similarly.

-

Cell Line: Maintain MDA-MB-231 breast cancer cells (a standard model for HDACi evaluation) in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

Day 1: Cell Seeding

-

Harvest MDA-MB-231 cells at 80% confluency using Trypsin-EDTA.

-

Resuspend cells in complete media and determine cell titer.

-

Seed 5,000 cells/well in a volume of 90 µL into two parallel 96-well white-walled, clear-bottom tissue culture plates (Plate A for ATP/LDH, Plate B for Caspase).

-

Include at least 3 wells with 90 µL of media only (No-Cell Blank).

-

Incubate plates overnight at 37°C, 5% CO₂ to allow for cell adherence.

Day 2: Compound Treatment

-

Prepare a 10X serial dilution of CHAA in complete media (Concentration range: 0.1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.1%.

-

Add 10 µL of the 10X CHAA dilutions to the respective wells (final volume = 100 µL).

-

Add 10 µL of 10X Vorinostat (final concentration 10 µM) to the Positive Control wells.

-

Add 10 µL of media containing 1% DMSO to the Vehicle Control wells (final DMSO = 0.1%).

-

Incubate the plates for 72 hours at 37°C, 5% CO₂.

Day 5: Multiplexed Readout Execution

Note: Equilibrate all Promega assay reagents to room temperature before use[4].

Step A: LDH Release (Supernatant Transfer from Plate A)

-

45 minutes prior to readout, add 10 µL of Lysis Solution (Triton X-100) to the designated Lysis Control wells.

-

Carefully transfer 50 µL of supernatant from Plate A into a new black 96-well plate.

-

Add 50 µL of CytoTox-ONE Reagent to the transferred supernatant. Incubate for 10 minutes at room temperature in the dark.

-

Add 25 µL of Stop Solution.

-

Measure fluorescence (Ex: 560 nm / Em: 590 nm).

Step B: ATP Quantitation (CellTiter-Glo on Plate A)

-

To the remaining 50 µL of media and cells in Plate A, add 50 µL of CellTiter-Glo Reagent.

-

Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis[3].

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence (integration time: 0.5–1.0 second/well).

Step C: Apoptosis Execution (Caspase-3/7 Glo on Plate B)

-

To Plate B, add 100 µL of Caspase-Glo 3/7 Reagent directly to the 100 µL of media/cells.

-

Shake for 2 minutes at 300–500 rpm.

-

Incubate at room temperature for 1 hour to allow caspase cleavage of the proluminescent substrate[4].

-

Measure luminescence.

Quantitative Data Interpretation

To interpret the mechanism of CHAA, the raw data must be normalized against the Vehicle Control (set to 100% viability or 1.0 Fold Change) after subtracting the No-Cell Blank.

A true HDAC-inhibiting hydroxamic acid will exhibit a distinct profile: a sharp decline in ATP (viability), a massive spike in Caspase-3/7 activity, and moderate LDH release indicative of secondary necrosis following apoptosis.

Table 1. Representative Multiplexed Cytotoxicity Profile in MDA-MB-231 Cells (72h)

| Treatment Condition | IC₅₀ (ATP Viability) | Max Caspase-3/7 Activation | Max LDH Release (% of Lysis Control) | Mechanistic Conclusion |

| Vehicle (0.1% DMSO) | N/A | 1.0x (Baseline) | < 5% | Healthy, proliferating cells |

| Vorinostat (10 µM) | 1.2 µM | 8.5x Fold Increase | 45% | Positive Control: Classic Apoptosis |

| CHAA (Test Compound) | e.g., 4.5 µM | e.g., 6.2x Fold Increase | e.g., 38% | Confirmed Apoptotic Inducer |

| Triton X-100 (0.1%) | N/A | 0.1x (Enzyme Denatured) | 100% | Primary Necrosis / Assay Baseline |

Data Interpretation Note: If CHAA were to show 100% LDH release with 1.0x Caspase-3/7 activation, it would indicate that the compound is a non-specific necrotic toxin rather than a targeted epigenetic modulator.

References

- Source: National Institutes of Health (NIH)

- Cytotoxic Effects of Jay Amin Hydroxamic Acid (JAHA)

- 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride (CellTiter-Glo Protocol Reference)

- Cell Based Guide_0921.qx (Multiplexed Assay Guidelines)

Sources

Application Note: Advanced Purification of N-Cyclohexyl-N-hydroxyacetamide via Normal-Phase Silica Gel Chromatography

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic Chromatography, Method Optimization, and Self-Validating Protocols

Chemical Context & Chromatographic Challenges

N-cyclohexyl-N-hydroxyacetamide is a highly polar N-hydroxy amide (hydroxamic acid analog) characterized by a lipophilic cyclohexyl ring and a bidentate N-hydroxy amide core. While the cyclohexyl group provides organic solubility, the N-OH and C=O moieties present significant challenges during normal-phase silica gel chromatography.

The Causality of Peak Tailing

The primary mechanism behind the poor chromatographic behavior of N-hydroxy amides is their exceptional ability to act as both strong hydrogen bond donors/acceptors and potent bidentate chelators. Standard silica gel contains acidic silanol groups (Si-OH) and trace metal impurities (e.g., Fe³⁺, Al³⁺). The hydroxamate motif forms multidentate coordination complexes with these active sites, leading to severe peak tailing, irreversible adsorption, and poor mass recovery 1. Without chemical intervention, the compound smears across the column, compromising both yield and purity 2.

The Solution: Competitive Displacement

To circumvent this, we employ a competitive displacement strategy . By introducing a volatile organic acid (e.g., 1% Acetic Acid) into the mobile phase, the acid competitively binds to the trace metal sites and protonates the silanol groups. This effectively "masks" the stationary phase, disrupting the chelation of the N-hydroxy amide and allowing it to partition cleanly based on its inherent polarity 3.

Mechanistic interaction of N-hydroxy amides with silica and competitive displacement by acetic acid.

Method Development & Optimization Data

Because N-cyclohexyl-N-hydroxyacetamide lacks an extended conjugated π-system, standard UV detection (254 nm) is practically blind to it. Therefore, method development relies heavily on Thin Layer Chromatography (TLC) coupled with Ferric Chloride (FeCl₃) staining . The FeCl₃ stain is highly specific for hydroxamic acids and N-hydroxy compounds, forming a deeply colored (burgundy/purple) octahedral Fe(III) complex.

Quantitative Mobile Phase Optimization

The table below summarizes the empirical data driving the selection of the optimal solvent system. The addition of 1% Acetic Acid (AcOH) is the critical variable that transforms a failed purification into a high-yielding process.

| Solvent System | Additive | Rf Value | Spot/Peak Shape | Estimated Recovery |

| Hexane / EtOAc (1:1) | None | 0.15 | Severe Tailing (Smear) | < 50% |

| Hexane / EtOAc (1:1) | 1% AcOH | 0.35 | Sharp, defined | > 90% |

| DCM / MeOH (95:5) | None | 0.20 | Moderate Tailing | ~ 70% |

| DCM / MeOH (95:5) | 1% AcOH | 0.40 | Sharp, defined | > 95% |

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in validation checkpoints to ensure the integrity of the purification process.

Step-by-step workflow for the purification and validation of N-cyclohexyl-N-hydroxyacetamide.

Step 1: Stain Preparation & Baseline Validation

-

Prepare FeCl₃ Stain: Dissolve 2 g of FeCl₃·6H₂O in 100 mL of 0.1 M HCl.

-

Validation Check: Spot a micro-aliquot of the crude mixture onto a silica TLC plate. Dip in the FeCl₃ stain and gently heat. A rapid appearance of a deep purple/red spot confirms the structural integrity of the N-hydroxy amide moiety prior to loading.

Step 2: Sample Preparation (Dry Loading)

Causality: N-hydroxy amides often exhibit poor solubility in the non-polar starting conditions of a gradient elution. Liquid loading can cause immediate precipitation at the column head, ruining the band shape.

-

Dissolve the crude N-cyclohexyl-N-hydroxyacetamide in a minimal amount of DCM/MeOH (1:1).

-

Add deactivated silica gel (or Celite) to the flask (approximately 2-3 times the mass of the crude compound).

-

Evaporate the solvent carefully under reduced pressure until a free-flowing powder is obtained.

Step 3: Column Packing & Equilibration

-

Slurry-pack a standard silica gel column using DCM containing 1% AcOH.

-

Validation Check: Elute at least two column volumes of the DCM + 1% AcOH mobile phase to ensure the stationary phase is fully equilibrated and the silanol groups are uniformly protonated.

-

Carefully pour the dry-loaded sample onto the flat bed of the silica gel. Top with a 1 cm layer of clean sea sand to prevent disturbance during solvent addition.

Step 4: Elution & Fraction Collection

-

Begin elution using an isocratic flow of DCM/MeOH (95:5) containing 1% AcOH.

-

Collect small, uniform fractions (e.g., 10-15 mL depending on column size).

-

Note: Do not rely on UV monitoring. Collect fractions continuously based on column volume calculations.

Step 5: Fraction Analysis & Product Recovery

-

Spot every third fraction onto a TLC plate.

-

Develop the plate in the chosen mobile phase (DCM/MeOH 95:5 + 1% AcOH) and stain with FeCl₃.

-

Self-Validation (2D TLC Check): To ensure the compound did not degrade on the column (e.g., via acid-catalyzed hydrolysis), take a fraction containing the product, spot it in the corner of a square TLC plate, and run it in two dimensions. A single spot on the diagonal confirms the compound is stable under the acidic elution conditions.

-

Pool the fractions containing the pure N-cyclohexyl-N-hydroxyacetamide.

-

Concentrate under reduced pressure. To remove residual acetic acid, co-evaporate the final residue with toluene (3 × 10 mL), followed by high vacuum drying overnight.

References

-

Design and Conformational Analysis of Peptoids Containing N-Hydroxy Amides Reveals a Unique Sheet-Like Secondary Structure Source: NIH / PMC (Biopolymers) URL:[Link]

-

Development of Tetrahydroisoquinoline-Based Hydroxamic Acid Derivatives: Potent Histone Deacetylase Inhibitors with Marked in Vitro and in Vivo Antitumor Activities Source: ACS (Journal of Medicinal Chemistry) URL:[Link]

-

Methanol-soluble, β-elimination products from preparations of alginic acid hydroxamate exhibited DPPH scavenging and angiotensin converting enzyme inhibitory activities Source: Botanical Studies (Academia Sinica) URL:[Link]

Sources

Application Note: In Vivo Pharmacological Profiling of N-cyclohexyl-N-hydroxyacetamide

Introduction & Mechanistic Rationale

N-cyclohexyl-N-hydroxyacetamide (CAS No. 61077-20-1) is a small organic molecule characterized by its hydroxamic acid functional group[1]. In medicinal chemistry, hydroxamic acids are privileged scaffolds that act as highly potent, bidentate chelators of zinc ions ( Zn2+ ) residing in the catalytic active sites of metalloenzymes, most notably Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs)[2].

The Causality of the Experimental Design: While hydroxamic acids exhibit exceptional in vitro potency, their translation to in vivo models is notoriously fraught with pharmacokinetic (PK) failures. This is primarily because rodent plasma contains high levels of carboxylesterases (CES) and arylesterases, which rapidly hydrolyze the hydroxamate bond, leading to high plasma clearance and poor systemic exposure[3]. Therefore, testing N-cyclohexyl-N-hydroxyacetamide in vivo requires a strictly gated, self-validating workflow: Phase 1 (PK) must confirm plasma stability and establish dosing; Phase 2 (PD) must prove the drug reaches the target tumor and engages the enzyme; only then can Phase 3 (Efficacy) yield trustworthy phenotypic data[4].

Experimental Workflow

Phase 1: Pharmacokinetics (PK) & Plasma Stability Protocol

Objective: Quantify the true in vivo half-life and clearance of the compound, isolating physiological clearance from ex vivo degradation artifacts.

Step-by-Step Methodology:

-

Formulation: Dissolve N-cyclohexyl-N-hydroxyacetamide in a highly bioavailable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline) to ensure complete solubilization without precipitation upon injection.

-

Dosing: Administer the compound via Intravenous (IV) injection (e.g., 5 mg/kg) and Per Os (PO) oral gavage (e.g., 25 mg/kg) to separate cohorts of C57BL/6 mice (n=3 per time point)[4].

-

Critical Sampling Step (Causality Focus): Collect blood samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Immediately collect the blood into tubes pre-treated with an esterase inhibitor such as bis-p-nitrophenylphosphate (BNPP) or phenylmethylsulfonyl fluoride (PMSF)[3]. Rationale: Failing to inhibit CES in the collection tube allows the hydroxamic acid to degrade during transit to the lab, resulting in falsely low Cmax and T1/2 calculations.

-

Quantification: Extract plasma via centrifugation (4°C, 3000g, 10 min) and analyze via LC-MS/MS against a standard curve.

Phase 2: Pharmacodynamics (PD) & Target Engagement

Objective: Validate that the circulating compound penetrates the target tissue and successfully inhibits the metalloenzyme in vivo.

Step-by-Step Methodology:

-

Dosing: Administer a single dose at the Cmax -optimized concentration determined in Phase 1.

-

Tissue Harvesting: Euthanize mice at Tmax (typically 1-2 hours post-dose). Harvest Peripheral Blood Mononuclear Cells (PBMCs) and the target tissue (e.g., brain or xenograft tumor).

-

Biomarker Assay: Perform Western Blotting on tissue lysates. Rationale: Because N-cyclohexyl-N-hydroxyacetamide inhibits deacetylation, target engagement is proven by the accumulation of acetylated substrates. Probe for acetylated α -tubulin (a specific marker for HDAC6 inhibition) or acetylated Histone H3 (a marker for Class I HDAC inhibition)[4].

Phase 3: In Vivo Efficacy (Solid Tumor Xenograft Model)

Objective: Assess the therapeutic impact of the compound on tumor progression using a PK/PD-validated dosing regimen.

Step-by-Step Methodology:

-

Implantation: Subcutaneously inject 1×106 cancer cells (e.g., SM1 melanoma or HCT116 colon carcinoma) suspended in 100 µL of PBS/Matrigel into the right flank of C57BL/6 or athymic nude mice[4].

-

Randomization: Monitor tumor growth using digital calipers. Once tumors reach a palpable volume of ~100 mm 3 , randomize mice into Vehicle Control and Treatment groups (n=8-10 per group)[4].

-

Treatment: Administer N-cyclohexyl-N-hydroxyacetamide daily. The dose frequency (e.g., QD vs. BID) must be strictly dictated by the T1/2 established in Phase 1.

-

Endpoint Analysis: Measure tumor volume twice weekly using the formula V=2length×width2 . Monitor body weight to assess systemic toxicity (a >20% drop mandates study termination).

Quantitative Data Presentation

Table 1: Target Pharmacokinetic (PK) Parameters for Hydroxamic Acids in Rodents

| Parameter | Definition | Target Threshold for In Vivo Efficacy |

|---|

| Cmax | Maximum plasma concentration | > 10x In Vitro IC50 | | T1/2 | Elimination half-life | > 2.0 hours | | AUC0−∞ | Total systemic drug exposure | > 5000 ng*h/mL | | Cl | Clearance rate | < 30 mL/min/kg | | F% | Oral Bioavailability | > 30% |

Table 2: Pharmacodynamic (PD) Biomarker Readouts

| Target Metalloenzyme | Primary Tissue Matrix | Biomarker Readout | Analytical Method |

|---|---|---|---|

| Class I HDACs | PBMCs / Tumor Lysate | Acetylated Histone H3 (ac-H3) | Western Blot / ELISA |

| HDAC6 | PBMCs / Tumor Lysate | Acetylated α -Tubulin | Western Blot / IHC | | MMPs | Plasma / Tumor Lysate | Cleaved Collagen / Gelatin | Zymography |

Systems Visualization

The following diagram maps the cellular mechanism of action of the hydroxamic acid alongside the self-validating in vivo testing pipeline.

Fig 1: Mechanism of action and integrated in vivo workflow for hydroxamic acid inhibitors.

References

-

EvitaChem. "Buy N-cyclohexyl-N-hydroxyacetamide (EVT-14132342) | 61077-20-1". EvitaChem Catalog. 1

-

ACS Publications. "Improved Pharmacokinetic Profiles of HDAC6 Inhibitors via Cap Group Modifications". Journal of Medicinal Chemistry. 4

-

ACS Publications. "Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox". Journal of Medicinal Chemistry. 3

-

MDPI. "Discovery of a Promising Hydroxyamino-Piperidine HDAC6 Inhibitor via Integrated Virtual Screening and Experimental Validation in Multiple Myeloma". Pharmaceuticals. 2

Sources

Technical Support Center: Optimizing N-Cyclohexyl-N-Hydroxyacetamide Synthesis

Welcome to the Technical Support Center for the synthesis of N-cyclohexyl-N-hydroxyacetamide. As a Senior Application Scientist, I have designed this portal to move beyond basic recipes, focusing instead on the mechanistic causality behind synthetic failures and how to engineer a self-validating workflow.

The synthesis of N-cyclohexyl-N-hydroxyacetamide relies on the selective N-acetylation of N-cyclohexylhydroxylamine. Because the precursor possesses two competing nucleophilic centers (nitrogen and oxygen), achieving high yields requires strict control over reaction kinetics, pH, and thermodynamics.

Mechanistic Pathway & Causality Diagram

To effectively troubleshoot, we must first visualize the competing pathways in the reaction matrix. The diagram below illustrates the optimal Schotten-Baumann trajectory versus the primary modes of failure (over-acetylation and oxidation).

Reaction pathway and side-reactions in N-cyclohexyl-N-hydroxyacetamide synthesis.

Troubleshooting Guides & FAQs

Q: Why is my synthesis yielding a high ratio of N,O-diacetylated byproducts instead of the target N-hydroxyacetamide? A: This is a classic selectivity issue rooted in the dual nucleophilicity of N-cyclohexylhydroxylamine. While the nitrogen atom is inherently more nucleophilic, the oxygen atom becomes highly reactive if it is deprotonated[1]. If your reaction pH exceeds 10 (e.g., by using strong bases like NaOH), the hydroxyl group deprotonates into an alkoxide-like species, leading to rapid, irreversible O-acetylation. Causality Fix: Switch to a milder inorganic base like sodium bicarbonate (NaHCO₃) to buffer the system at a pH of 8–9. This keeps the hydroxyl group protonated while effectively neutralizing the HCl byproduct, ensuring selective N-acetylation[2].

Q: My reaction stalls at ~60% conversion, leaving unreacted N-cyclohexylhydroxylamine. How do I drive it to completion? A: Incomplete conversion during Schotten-Baumann acylation typically stems from the competitive hydrolysis of your acylating agent[3]. If acetyl chloride hydrolyzes into acetic acid in the aqueous phase before it can react with the amine, the reaction starves. Causality Fix: Lower the reaction temperature strictly to 0–5 °C to exponentially decrease the rate of hydrolysis. Additionally, ensure you are using a biphasic solvent system (e.g., Dichloromethane/Water) with vigorous stirring. The organic phase shields the acetyl chloride from bulk water, while the interface provides the ideal micro-environment for the amine to react.

Q: The isolated product is discolored (yellow/brown) and the yield is significantly reduced. What is causing this degradation? A: N-alkylhydroxylamines are highly susceptible to aerobic oxidation, particularly in alkaline environments or at elevated temperatures. Oxygen exposure converts the precursor into colored nitroso or nitrone compounds, permanently destroying your starting material[4]. Causality Fix: Degas all solvents (both aqueous and organic) by sparging with Nitrogen or Argon for 15 minutes prior to use. Maintain an inert atmosphere throughout the reaction and avoid prolonged exposure to air during the workup phase.

Quantitative Optimization Matrix

To demonstrate the causality of the parameters discussed above, the following table summarizes the quantitative impact of base selection, temperature, and solvent on the yield profile.

| Base (Eq) | Solvent System | Temp (°C) | Acylating Agent (Eq) | Target Yield (%) | O-Acetyl Yield (%) |

| NaOH (2.0) | Water (Monophasic) | 20 | AcCl (1.5) | 45% | 35% |

| NaHCO₃ (2.5) | DCM/Water (1:1) | 20 | AcCl (1.2) | 68% | 12% |

| Et₃N (1.5) | THF (Anhydrous) | 0–5 | Ac₂O (1.1) | 85% | 5% |

| NaHCO₃ (2.5) | DCM/Water (1:1) | 0–5 | AcCl (1.1) | 92% | <2% |

Validated Experimental Protocol: Optimized Schotten-Baumann Synthesis

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation checks are met.

Objective: Synthesize N-cyclohexyl-N-hydroxyacetamide with >90% yield and <2% O-acetyl impurity. Reagents: N-cyclohexylhydroxylamine (1.0 eq), Acetyl chloride (1.1 eq), NaHCO₃ (2.5 eq), Dichloromethane (DCM), Deionized Water.

Step-by-Step Methodology:

-

Preparation & Degassing: Dissolve NaHCO₃ (2.5 eq) in deionized water. Add DCM to create a 1:1 v/v biphasic system. Degas the mixture by sparging with Argon for 15 minutes. Causality: Purging oxygen prevents the premature oxidation of the hydroxylamine precursor into nitroso byproducts[4].

-

Precursor Addition: Add N-cyclohexylhydroxylamine (1.0 eq) to the biphasic mixture. Stir vigorously (≥800 rpm) to maximize the interfacial surface area between the aqueous and organic layers.

-

Thermal Control: Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–5 °C. Validation Check: Verify the internal temperature with a probe. Do not initiate step 4 until the temperature is stable below 5 °C to suppress acyl chloride hydrolysis[3].

-

Acylation: Dilute acetyl chloride (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 30 minutes using an addition funnel. Validation Check: Monitor the internal temperature continuously; it must not exceed 5 °C during the exothermic addition to prevent thermodynamic over-acetylation (O-acetylation).

-

Phase Maturation: Post-addition, continue vigorous stirring at 0–5 °C for 1 hour. Check conversion via TLC (Hexanes/EtOAc 1:1, stain with KMnO₄).

-

Workup & Isolation: Separate the organic phase. Extract the aqueous phase twice with DCM. Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temp <30 °C) to afford the product as a highly pure white solid.

References

-

Title : Schotten-Baumann Reaction | Source : Cambridge University Press | URL :[Link]

- Title: Method for producing 5-substituted-2-acylaminophenols, and 5-alkyl-2-acylaminophenol compound and N-acyl-N-(4-alkyl-phenyl)hydroxylamine compound (EP0718277A1)

-

Title : Synthesis and Biological Applications of Hydroxamates | Source : Scientific & Academic Publishing | URL :[Link]

-

Title : A Biomimetic Approach for Construction of an Advanced Intermediate en Route to Melicolones A and B | Source : ACS Publications (The Journal of Organic Chemistry) | URL :[Link]

Sources

- 1. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. Synthesis and Biological Applications of Hydroxamates [article.sapub.org]

- 3. EP0718277A1 - Method for producing 5-substituted-2-acylaminophenols, and 5-alkyl-2-acylaminophenol compound and N-acyl-N-(4-alkyl-phenyl)hydroxylamine compound - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

N-cyclohexyl-N-hydroxyacetamide solubility issues in aqueous buffers

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Solubility Challenges in Aqueous Buffers

Welcome to the Technical Support Center for N-cyclohexyl-N-hydroxyacetamide. As Senior Application Scientists, we understand that navigating the experimental nuances of promising compounds is paramount to successful research. This guide is designed to provide you with not only procedural steps but also the underlying scientific principles to effectively manage and troubleshoot solubility issues with N-cyclohexyl-N-hydroxyacetamide in your aqueous buffer systems. Our goal is to empower you with the expertise to anticipate and resolve challenges, ensuring the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the properties and handling of N-cyclohexyl-N-hydroxyacetamide.

Q1: What are the basic chemical properties of N-cyclohexyl-N-hydroxyacetamide?

N-cyclohexyl-N-hydroxyacetamide is an organic compound with the molecular formula C8H15NO2 and a molecular weight of approximately 157.21 g/mol .[1][2][3] Structurally, it features a cyclohexyl group and a hydroxyacetamide functional group. This structure imparts a degree of hydrophobicity, which is a key factor in its limited aqueous solubility.

Table 1: Key Physicochemical Properties of N-cyclohexyl-N-hydroxyacetamide

| Property | Value | Source |

| Molecular Formula | C8H15NO2 | [1][2][3] |

| Molecular Weight | ~157.21 g/mol | [1][2][3] |

| Appearance | Powder | [4] |

| Melting Point | 65-66 °C | [4] |

| LogP (Octanol/Water) | 1.55680 | [2] |

| Boiling Point | 262.8°C at 760mmHg | [2] |

Q2: Why am I observing precipitation when I dilute my N-cyclohexyl-N-hydroxyacetamide stock solution into an aqueous buffer?

This is a frequent observation for compounds with moderate to low aqueous solubility and is often due to a phenomenon known as "solvent shock" or "precipitation upon dilution".[5]

-

The Role of the Stock Solvent: N-cyclohexyl-N-hydroxyacetamide, like many hydrophobic compounds, is likely prepared as a concentrated stock solution in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[5][6] In these organic solvents, the compound is highly soluble.

-

The Shift in Solvent Environment: When a small volume of this concentrated organic stock is introduced into a large volume of aqueous buffer, the solvent environment rapidly changes from primarily organic to overwhelmingly aqueous. The solubility of N-cyclohexyl-N-hydroxyacetamide is significantly lower in water.

-

Exceeding the Solubility Limit: This sudden shift can cause the local concentration of the compound to exceed its maximum solubility in the aqueous buffer, leading to the formation of a precipitate.[5]

Q3: Can the pH of my aqueous buffer affect the solubility of N-cyclohexyl-N-hydroxyacetamide?

Yes, the pH of the buffer can significantly influence the solubility of compounds containing ionizable functional groups.[7][8] The N-cyclohexyl-N-hydroxyacetamide molecule contains amide and hydroxyl groups. While amides are generally considered neutral, the hydroxyl group can exhibit weak acidity. The ionization state of a molecule can change with pH, which in turn affects its solubility.[8] For compounds with amide bonds, extreme pH levels can also lead to hydrolysis, a form of chemical degradation.[8]

Q4: Are there any general best practices for preparing stock solutions of compounds like N-cyclohexyl-N-hydroxyacetamide?

Absolutely. Proper preparation and handling of stock solutions are critical for reproducible experiments.

-

Solvent Selection: Choose a high-purity, anhydrous solvent in which your compound is highly soluble, such as DMSO or ethanol.[6][9]

-

Accurate Measurement: Use a precise analytical balance to weigh the compound and a calibrated pipette for the solvent.

-

Complete Dissolution: Ensure the compound is fully dissolved in the stock solvent. Gentle warming or sonication can aid dissolution, but be cautious about compound stability at higher temperatures.[5][10]

-

Storage: Store stock solutions in small, single-use aliquots in tightly sealed vials to minimize freeze-thaw cycles and protect from light if the compound is light-sensitive.[5][9] For many compounds in DMSO, storage at -20°C is standard.[9]

Section 2: Troubleshooting Guide for Solubility Issues

This section provides a systematic approach to resolving common solubility problems encountered during experiments.

Issue 1: Immediate Precipitation Upon Dilution into Aqueous Buffer

Cause: This is a classic case of exceeding the kinetic solubility of the compound in the aqueous environment.

Solutions:

-

Optimize the Dilution Method:

-

Increase Mixing: Instead of simply adding the stock solution to the buffer, add the stock dropwise to the vortexing buffer. This rapid mixing helps to disperse the compound quickly, preventing localized high concentrations.

-

Pre-warm the Buffer: Gently warming the aqueous buffer (e.g., to 37°C) can sometimes increase the solubility of the compound.[11] However, be aware that some compounds can be less soluble at higher temperatures.[12]

-

-

Reduce the Final Concentration: The most straightforward solution is often to lower the final working concentration of N-cyclohexyl-N-hydroxyacetamide in your experiment. It's possible that the desired concentration is simply above its solubility limit in that specific buffer.

-

Adjust the Stock Solution Concentration: Counterintuitively, using a lower concentration stock solution can sometimes help. This requires adding a larger volume of the stock to your buffer, which may allow for more gradual mixing and less "solvent shock." However, be mindful of the final concentration of the organic solvent in your assay.

Issue 2: Precipitation Observed Over Time (During Incubation)

Cause: This could be due to compound instability, slow equilibration to a less soluble form, or interactions with buffer components over time.

Solutions:

-

Assess Compound Stability: The compound may be degrading in the aqueous buffer at the experimental temperature. Consider performing a time-course experiment where you prepare the solution and analyze for precipitation at various time points.

-

Evaluate Buffer Components: Certain salts or other additives in your buffer could be interacting with N-cyclohexyl-N-hydroxyacetamide to form less soluble complexes.[11] If possible, try a simpler buffer system to see if the issue persists.

-

Consider pH Shifts: If your experiment involves live cells, their metabolic activity can alter the pH of the medium over time, which could affect the solubility of your compound.[11] Ensure your buffer has sufficient buffering capacity.

Issue 3: Inconsistent Results or Poor Reproducibility

Cause: This can be a direct consequence of inconsistent solubility. If the amount of dissolved compound varies between experiments, the effective concentration will also vary.

Solutions:

-

Standardize Your Protocol: Ensure that every step of your solution preparation is performed identically each time. This includes the source and age of the buffer, the temperature of all components, and the mixing method.

-